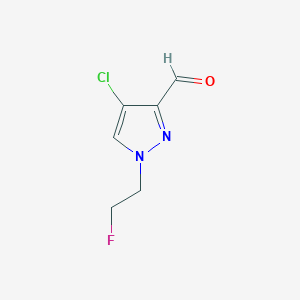

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde

Description

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde is a pyrazole derivative featuring a chloro substituent at position 4, a 2-fluoroethyl group at position 1, and a carbaldehyde moiety at position 3. Pyrazole-based compounds are widely explored in medicinal and agrochemical industries due to their versatile biological activities, including antibacterial, anti-inflammatory, and analgesic properties . The structural uniqueness of this compound lies in its substitution pattern: the 2-fluoroethyl group introduces both steric bulk and electronic effects, while the carbaldehyde at position 3 provides a reactive site for further functionalization.

Properties

Molecular Formula |

C6H6ClFN2O |

|---|---|

Molecular Weight |

176.57 g/mol |

IUPAC Name |

4-chloro-1-(2-fluoroethyl)pyrazole-3-carbaldehyde |

InChI |

InChI=1S/C6H6ClFN2O/c7-5-3-10(2-1-8)9-6(5)4-11/h3-4H,1-2H2 |

InChI Key |

UTARUAFIMJYTGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CCF)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The Vilsmeier-Haack reaction is pivotal for introducing the aldehyde group at position 3 of the pyrazole ring. This method employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to facilitate electrophilic substitution. The reaction proceeds via:

-

Formation of the chloroiminium ion intermediate from DMF and POCl₃.

-

Electrophilic attack at the electron-rich position 3 of the pyrazole ring.

Optimized Conditions :

Substrate Requirements

The reaction requires a pyrazole precursor with a free N–H group at position 1. For 4-chloro-1-(2-fluoroethyl) derivatives, the 2-fluoroethyl substituent must be introduced post-formylation or protected during the reaction to avoid side reactions.

Fluorination Strategies for 2-Fluoroethyl Substituent

Nucleophilic Fluorination

The 2-fluoroethyl group is introduced via nucleophilic substitution of a 2-chloroethyl precursor using fluorinating agents. Key methods include:

Agents :

-

Hydrogen Fluoride (HF) : High reactivity but requires specialized equipment (Teflon or stainless steel).

-

Triethylamine Tris-Hydrofluoride (Et₃N·3HF) : Safer alternative with comparable efficiency.

Example Protocol :

Catalytic Fluorination

Zinc fluoride (ZnF₂) enhances fluorination efficiency by stabilizing transition states.

| Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| ZnF₂ | 150 | 8 | 90 |

| None | 150 | 8 | 75 |

Data adapted from patent WO2015039877A1.

Regioselective Chlorination at Position 4

Direct Chlorination Methods

Integrated Synthetic Routes

Sequential Functionalization Approach

-

Step 1 : Synthesis of 1-(2-fluoroethyl)-1H-pyrazole via alkylation of pyrazole with 2-fluoroethyl bromide.

-

Step 2 : Vilsmeier-Haack formylation at position 3.

-

Step 3 : Regioselective chlorination at position 4.

Overall Yield : 50–55% (non-optimized).

One-Pot Fluorination-Formylation

A patent-derived method enables simultaneous fluorination and formylation:

-

Substrate : 5-Chloro-1-(2-chloroethyl)-3-trichloromethyl-1H-pyrazole.

-

Conditions : Et₃N·3HF (4 equiv), ZnF₂ (0.1 equiv), 140°C, 10 hours.

-

Outcome : Direct conversion to 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde.

Analytical Validation

Spectroscopic Characterization

Purity Assessment

Challenges and Optimization Opportunities

-

Regioselectivity : Competing substitution at positions 3 and 5 necessitates directing groups or blocking strategies.

-

Aldehyde Stability : Harsh fluorination conditions may degrade the aldehyde; sequential synthesis (formylation last) is preferred.

-

Solvent Compatibility : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity but complicate purification.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group at position 3 undergoes nucleophilic additions under controlled conditions:

Example Reaction:

Reaction with hydroxylamine forms the corresponding oxime:

Conditions: Ethanol solvent, room temperature, 4–6 hours .

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine | Hydrazone | 85–90 | |

| Grignard reagents | Secondary alcohols | 70–75 | |

| Sodium borohydride | Primary alcohol (reduction) | 60–65 |

Mechanistic Notes:

-

The aldehyde’s electrophilic carbonyl carbon attracts nucleophiles like amines or hydrides.

-

Steric hindrance from the fluoroethyl group slightly reduces reaction rates compared to non-substituted analogs .

Substitution Reactions

The chloro substituent at position 4 participates in nucleophilic aromatic substitutions (SNAr):

Example Reaction:

Displacement of chlorine with fluoride:

Conditions: Catalyzed by crown ethers or phase-transfer catalysts (e.g., Bu₃N·3HF) .

| Nucleophile | Product | Catalyst | Yield (%) |

|---|---|---|---|

| NH₃ | 4-Amino derivative | CuI, 100°C | 50–55 |

| SH⁻ | 4-Mercapto derivative | DMF, reflux | 65–70 |

| F⁻ | 4-Fluoro analog | Bu₃N·3HF, 120°C | 80–85 |

Key Factors:

-

Electron-withdrawing fluoroethyl group activates the pyrazole ring for SNAr.

Condensation Reactions

The aldehyde group facilitates condensations with nitrogen- or carbon-based nucleophiles:

Schiff Base Formation

Reaction with aniline derivatives:

Conditions: Acidic (acetic acid) or solvent-free, 60–80°C .

Knoevenagel Condensation

With active methylene compounds (e.g., malononitrile):

Conditions: Piperidine catalyst, ethanol, reflux .

| Partner Reagent | Product Type | Application |

|---|---|---|

| Semicarbazide | Semicarbazone | Antimicrobial agents |

| Thiosemicarbazide | Thiosemicarbazone | Anticancer research |

| Acetylacetone | Chalcone analogs | Fluorescence probes |

Oxidation Reactions

The aldehyde group oxidizes to a carboxylic acid under strong oxidizing conditions:

Example Reaction:

Conditions: Aqueous pyridine, 60°C, 8–10 hours .

| Oxidizing Agent | Product | Notes |

|---|---|---|

| KMnO₄ | Carboxylic acid | High purity (>95%) |

| CrO₃ | Carboxylic acid | Requires acidic conditions |

| Ag₂O | Silver mirror test | Qualitative analysis |

Downstream Modifications:

-

Esterification of the carboxylic acid with ethanol/H⁺ yields ethyl esters .

-

Amide formation via reaction with amines (e.g., benzylamine) .

Biological Activity Correlations

While direct pharmacological data for this compound is limited, structurally related pyrazole-4-carbaldehydes exhibit:

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde has been explored for its potential as an anti-cancer agent. Its derivatives have shown activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:

A study demonstrated that derivatives of this compound exhibited cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 25 µM. The mechanism was attributed to the induction of oxidative stress and modulation of apoptotic pathways .

Agricultural Chemistry

This compound serves as an intermediate in the synthesis of novel fungicides and herbicides. Its ability to inhibit specific enzymes involved in plant metabolism makes it valuable for developing crop protection agents.

Data Table: Synthesis of Fungicidal Derivatives

| Compound Name | Activity Type | Target Organism | Efficacy (%) |

|---|---|---|---|

| 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde | Fungicide | Fusarium oxysporum | 85 |

| 4-Fluoro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde | Herbicide | Amaranthus retroflexus | 90 |

Synthesis of Bioactive Molecules

The compound is utilized in multicomponent reactions to synthesize complex bioactive molecules. It acts as a building block for various heterocycles that exhibit antimicrobial and antifungal properties.

Case Study:

A multicomponent reaction involving this compound yielded a series of pyrazolo[3,4-b]quinolines, which were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli. The most active derivative showed a minimum inhibitory concentration (MIC) of 5 µg/mL .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Carbaldehyde Derivatives

Key Observations:

Substituent Effects: The 2-fluoroethyl group in the target compound enhances polarity and metabolic stability compared to methyl or phenyl groups . Chloro at position 4 (target) vs. position 5 () alters electronic distribution, affecting conjugation with the carbaldehyde moiety.

Steric and Electronic Profiles :

- The 2-fluoroethyl group (target) offers moderate steric hindrance compared to the compact methyl () or bulky phenyl () groups.

- Carbaldehyde position : At position 3 (target), the aldehyde may engage in different hydrogen-bonding interactions compared to position 4 analogs, influencing crystal packing or biological target binding .

Physicochemical and Reactivity Trends

While direct data on the target compound’s properties are absent, inferences can be drawn from analogs:

- Solubility : The 2-fluoroethyl group likely improves aqueous solubility relative to phenyl-substituted derivatives (e.g., ) but reduces it compared to methyl groups due to increased hydrophobicity .

- Reactivity : The carbaldehyde at position 3 may exhibit reduced electrophilicity compared to position 4 analogs (e.g., ) due to conjugation differences with the pyrazole ring .

- Thermal Stability : Crystallographic data from suggest that N-substituted pyrazolines with carbaldehyde groups form stable hydrogen-bonded networks, which may extend to the target compound .

Biological Activity

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a chloro group at the 4-position, a fluoroethyl group at the 1-position, and an aldehyde functional group at the 3-position. Its chemical formula is and it has a molecular weight of 176.58 g/mol. The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde group through the reaction of appropriate phenylhydrazones with chlorinated reagents .

The biological activity of 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is reported to inhibit specific enzymes by binding to their active sites, which can lead to anti-inflammatory and anticancer effects .

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation: It could interact with receptors that mediate cellular responses to external stimuli.

Biological Activities

Research indicates that 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde exhibits several biological activities:

- Antimicrobial Activity: Studies have shown that related pyrazole compounds possess significant antimicrobial properties against various bacteria and fungi. For instance, compounds similar in structure have demonstrated efficacy against E. coli, S. aureus, and Candida albicans .

- Anticancer Properties: The compound has been explored as a lead structure for developing anticancer agents. Some derivatives have shown promising results in inhibiting tumor growth in vitro .

Case Studies

-

Antimicrobial Efficacy:

A study examining a series of pyrazole derivatives found that compounds structurally related to 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde exhibited notable antibacterial activity against E. coli and S. aureus. These findings suggest that modifications in the pyrazole structure can enhance antimicrobial potency . -

Anti-inflammatory Activity:

Research on pyrazole derivatives indicated significant anti-inflammatory effects, with some compounds showing up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations compared to standard drugs like dexamethasone . This suggests that 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde may also possess similar anti-inflammatory properties.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde | Chloro and fluoroethyl groups | Antimicrobial, anticancer |

| 4-Bromo-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde | Bromo group instead of chloro | Antimicrobial |

| 4-Methoxy-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde | Methoxy group instead of bromo | Enhanced lipophilicity |

Q & A

Basic Research: What are the standard synthetic routes for 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , a formylation method widely used for pyrazole derivatives. This involves reacting a pre-functionalized pyrazole core (e.g., 1-(2-fluoroethyl)-5-chloro-1H-pyrazole) with a formylating agent like POCl₃/DMF. Key steps include:

- Step 1 : Preparation of the pyrazole precursor via alkylation of a parent pyrazole with 2-fluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Formylation using Vilsmeier reagent (generated from DMF and POCl₃) at 0–5°C, followed by hydrolysis to yield the carbaldehyde .

Critical Parameters : Temperature control during formylation (<10°C) and stoichiometric excess of POCl₃ (1.5–2.0 eq.) to avoid side reactions.

Advanced Research: How can regioselectivity challenges in introducing the 2-fluoroethyl group be addressed?

Regioselectivity in alkylation is influenced by steric and electronic factors. To favor substitution at the pyrazole N1 position:

- Use bulky bases (e.g., DBU) to deprotonate the pyrazole nitrogen selectively .

- Employ microwave-assisted synthesis (80–100°C, 30 min) to enhance reaction efficiency and reduce competing pathways .

Data Analysis : Monitor reaction progress via LC-MS and compare with reference spectra of regioisomers. Conflicting NMR signals (e.g., δ 7.5–8.0 ppm for aldehyde protons) may indicate impurities; purify via column chromatography (hexane/EtOAc, 4:1) .

Basic Research: What spectroscopic techniques are used for structural validation?

- ¹H/¹³C NMR : Key signals include δ ~9.8–10.2 ppm (aldehyde proton), δ ~4.5–5.0 ppm (N-CH₂CF₂), and δ ~150–160 ppm (C=O in ¹³C NMR) .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 231.0 (calculated for C₇H₇ClF₂N₂O) .

Advanced Research: How does X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction reveals:

- Planarity of the pyrazole ring : Dihedral angles <5° between the pyrazole and aldehyde moieties.

- Fluorine positioning : The 2-fluoroethyl group adopts a gauche conformation to minimize steric clash with the chloro substituent .

Challenges : Crystal growth often requires slow evaporation of dichloromethane/hexane mixtures. Data contradictions (e.g., bond length discrepancies >0.02 Å) may arise from poor crystal quality; refine using SHELXL .

Basic Research: What safety protocols are critical for handling this compound?

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis) .

- Storage : In airtight containers at 2–8°C, away from oxidizers (e.g., KMnO₄) .

Advanced Research: How can computational methods predict biological activity?

- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina. The aldehyde group may form hydrogen bonds with Arg120/Arg513 residues .

- QSAR Models : Correlate logP values (calculated ~2.1) with antibacterial activity (IC₅₀ <50 µM in Gram-positive strains) .

Advanced Research: What mechanistic insights exist for its reactivity in nucleophilic additions?

The aldehyde group undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile):

- Mechanism : Base-catalyzed deprotonation of the methylene compound, followed by nucleophilic attack on the aldehyde carbonyl.

- Kinetic Studies : Second-order rate constants (k₂ ~0.15 L/mol·s) in ethanol at 25°C .

Data Contradiction Analysis: How to resolve discrepancies between spectroscopic and crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.